N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
Description
N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-bromobenzylthio group and at position 2 with a 2-(4-chlorophenoxy)acetamide moiety. The 1,3,4-thiadiazole scaffold is widely recognized for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2S2/c18-12-3-1-11(2-4-12)10-25-17-22-21-16(26-17)20-15(23)9-24-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLOCFXZJVKZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced by reacting the thiadiazole intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Chlorophenoxyacetamide Moiety: The final step involves the reaction of the bromobenzylthio-thiadiazole intermediate with 4-chlorophenoxyacetic acid or its derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromobenzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide serves as a valuable building block for creating more complex molecules. Its unique structure allows for various modifications, making it an essential intermediate in organic synthesis. The compound's ability to undergo nucleophilic substitutions and cyclizations enhances its utility in developing new chemical entities.
Biological and Medicinal Research
The biological activities of this compound have been the focus of numerous studies. Key areas of interest include:
Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
Antifungal Activity : Similar to its antibacterial effects, this compound exhibits antifungal activity by inhibiting the growth of fungi through targeting specific enzymes involved in cell membrane synthesis.
Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Staphylococcus aureus, suggesting potent antibacterial activity.
- Antifungal Activity Assessment : In an experiment documented in Mycological Research, the compound was tested against Candida albicans. The results demonstrated significant inhibition of fungal growth at concentrations ranging from 10 to 20 µg/mL.
- Cancer Cell Line Study : Research featured in Cancer Letters highlighted the compound's ability to induce apoptosis in human breast cancer cell lines (MCF-7). The study revealed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs differ in substituents on the thiadiazole ring and acetamide group, impacting yield, melting points, and bioactivity.
Key Observations :
- Acetamide Variations: The 4-chlorophenoxy group in the target compound is structurally analogous to compounds in and , which demonstrated apoptosis induction and antibacterial activity.
- Thermal Stability: Bulky substituents (e.g., 5c, 5d) correlate with higher melting points, implying the target compound may exhibit similar stability due to its bromine and chlorophenoxy groups .
Antimicrobial Activity
- Compound 7o () with a 4-chlorophenoxy group showed remarkable antibacterial activity against Salmonella typhi and Staphylococcus aureus, surpassing ciprofloxacin in some cases . The target compound’s 4-chlorophenoxy moiety may similarly enhance antibacterial efficacy.
- Analogs with benzylthio groups (e.g., 5h in ) demonstrated moderate-to-high yields (88%) and stability, suggesting the bromobenzylthio group in the target compound could improve pharmacokinetic properties .
Anticancer and Enzyme Inhibition
- Compounds 3 and 8 () induced apoptosis via Akt inhibition, attributed to π-π interactions and hydrogen bonding with the enzyme’s active site. The target compound’s halogenated aromatic systems may facilitate similar interactions .
- Fluorine- or chlorine-substituted ureido derivatives () exhibited antiproliferative effects, with 4j (4-chlorophenyl) showing a molecular weight of 490.92 Da. The target compound’s higher molecular weight (due to bromine) might influence its cytotoxicity profile .
Neuroactive Potential
- Compounds in with 4-nitrophenyl and benzothiazole groups demonstrated anticonvulsant activity.
Computational and Structural Insights
- Molecular Docking : Compounds 3 and 8 () showed salt-bridge formation with Akt, critical for inhibitory activity. The target compound’s bromine atom may enhance van der Waals interactions in hydrophobic pockets .
- Cytotoxicity: Oxadiazole derivatives () with 4-chlorophenoxy groups exhibited low cytotoxicity, implying the target compound’s safety profile could be favorable .
Biological Activity
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a thiadiazole ring and various substituents, contribute to its notable biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Features and Synthesis
The molecular formula of this compound includes bromine, nitrogen, sulfur, and oxygen atoms. The synthesis typically involves several steps:
- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazides with carboxylic acids.
- Introduction of the Bromobenzylthio Group : Nucleophilic substitution using 4-bromobenzyl chloride.
- Attachment of the Phenoxyacetamide Moiety : Coupling with 4-chlorophenoxyacetyl chloride in the presence of a base.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that compounds with electron-withdrawing groups like bromine and chlorine enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .
| Compound | Activity | EC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | 12.5 |
| D-16 (similar structure with -OCH₃) | Anticancer | 8.0 |
| D-20 (similar structure with -Cl) | Antifungal | 9.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Its mechanism involves inducing apoptosis in cancer cells by activating specific signaling pathways. The presence of the thiadiazole ring is crucial for this activity as it enhances binding affinity to cancer cell targets .
Anti-inflammatory Activity
Research indicates that this compound can modulate inflammatory responses. It inhibits enzymes involved in inflammatory pathways, thereby reducing symptoms associated with inflammation .
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in DNA replication and protein synthesis.
- Membrane Disruption : The compound interacts with cell membranes, increasing their permeability.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole ring and substituents significantly influence biological activity:
- Electron-withdrawing groups (e.g., Cl/Br) at specific positions enhance antimicrobial properties.
- Electron-donating groups improve anticancer efficacy by stabilizing reactive intermediates during metabolic processes .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Assay : Showed effective inhibition against Staphylococcus aureus and Escherichia coli with an EC50 value of 12.5 µM.
- Cytotoxicity Assay : Demonstrated selective toxicity towards cancer cell lines with an IC50 value ranging from 8 to 15 µM depending on the specific type of cancer cell.
Q & A
Q. What are the optimal synthetic routes for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide, and how can reaction conditions be controlled to enhance yield and purity?
The synthesis typically involves multi-step reactions: (1) formation of the thiadiazole core via cyclization of thiosemicarbazides, (2) introduction of the 4-bromobenzylthio group through nucleophilic substitution, and (3) acylation with 2-(4-chlorophenoxy)acetic acid chloride. Key parameters include temperature (60–80°C for cyclization), solvent choice (DMF or dichloromethane for acylation), and stoichiometric control of reagents. Purification via column chromatography with ethyl acetate/hexane (3:7) improves purity. Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate) and HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the thiadiazole protons (δ 8.1–8.3 ppm) and acetamide carbonyl (δ 168–170 ppm). Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C=N at 680 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 509.2). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with retention time consistency .
Q. What preliminary biological screening assays are recommended to evaluate this compound’s potential anticancer or antimicrobial activity?
Begin with in vitro cytotoxicity assays (MTT or SRB) against standard cancer cell lines (e.g., MCF-7, A549) and microbial strains (e.g., S. aureus, E. coli). Use IC50 calculations (e.g., 0.034–0.084 mmol L⁻¹ for analogous thiadiazoles) and compare to positive controls like cisplatin or ciprofloxacin. Include selectivity testing on non-cancer lines (e.g., NIH3T3 fibroblasts) to assess toxicity thresholds .
Advanced Research Questions
Q. How do structural modifications at the thiadiazole and acetamide moieties influence bioactivity, based on structure-activity relationship (SAR) studies?
SAR analysis reveals:
- Thiadiazole substitutions : Bromine at the benzylthio group (e.g., 4-bromobenzyl) enhances lipophilicity and membrane penetration, improving anticancer activity .
- Acetamide modifications : The 4-chlorophenoxy group increases electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., aromatase or VEGFR-2) .
- Comparative data : Analogues with 4-fluorophenyl or methoxy groups show reduced potency (IC50 >0.1 mmol L⁻¹), suggesting halogen specificity .
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation time). Mitigate by:
Q. What in silico methods are recommended to predict interactions with biological targets like VEGFR-2 or BRAF kinase?
Use molecular docking (AutoDock Vina) with crystal structures (PDB: 4ASD for VEGFR-2) to map hydrogen bonds (e.g., acetamide carbonyl with Lys868) and hydrophobic contacts (4-bromobenzyl with Phe1047). Complement with MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns). Validate predictions via enzyme inhibition assays (e.g., IC50 <10 µM for kinase targets) .
Q. How can metabolic stability and in vivo pharmacokinetics be evaluated during preclinical development?
Conduct:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion (t1/2 >60 min preferred).
- Plasma protein binding : Use equilibrium dialysis (≥90% free fraction for efficacy).
- Pharmacokinetic profiling : Administer intravenously/orally in rodents and measure AUC, Cmax, and clearance. Analogues show oral bioavailability ~40% in mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
